![molecular formula C8H11NaO2 B6333228 Sodium bicyclo[2.2.1]heptane-2-carboxylate CAS No. 1262435-15-3](/img/structure/B6333228.png)
Sodium bicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Sodium bicyclo[2.2.1]heptane-2-carboxylate is a chemical compound that is part of the bicyclo[2.2.1]heptane family . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . It is featured by drug candidates such as LMV-6015 and AMG 221 .
Synthesis Analysis
The synthesis of bicyclo[2.2.1]heptane-1-carboxylates can be achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Scientific Research Applications
Drug Development and Medicinal Chemistry
The bicyclo[2.2.1]heptane scaffold serves as a privileged molecular structure found in several bioactive natural products and drug candidates. Notably, compounds like camphor , sordarins , α-santalol , and β-santalol contain this structural moiety. Additionally, drug candidates such as LMV-6015 and AMG 221 feature the bicyclo[2.2.1]heptane scaffold. Researchers explore this scaffold for asymmetric synthesis and catalysis, making it critical for target-oriented drug discovery .
Enantioselective Synthesis and Catalysis
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is essential for synthesizing biologically significant molecules. Chiral auxiliaries like bornanesultam and effective ligands such as dibenzyldiene and diphonane find applications in transition-metal catalysis. Asymmetric access to bicyclo[2.2.1]heptanes with functionalized bridgeheads is highly desirable for diverse syntheses and relevant drug discovery .
Organocatalysis via [4 + 2] Cycloaddition Reactions
Researchers have achieved rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates using an organocatalytic formal [4 + 2] cycloaddition reaction. This method allows enantioselective synthesis from simple starting materials under mild conditions. The carboxylate group’s versatility enables subsequent transformations, making this approach valuable in synthetic chemistry .
Thermophysical Properties and Modeling
While not directly an application, understanding the thermophysical properties of bicyclo[2.2.1]heptane derivatives is crucial for various industrial processes. Researchers use critically evaluated data to model and predict behavior in different environments .
Fine Chemical Synthesis and Natural Product Derivatives
Scientists explore the bicyclo[2.2.1]heptane scaffold for the synthesis of fine chemicals and derivatives. By modifying substituents and functional groups, they create novel compounds with potential applications in materials science, flavor and fragrance industries, and more.
Mechanism of Action
Target of Action
Sodium Bicyclo[2.2.1]heptane-2-carboxylate is a complex compound with a unique structure. It’s known that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .
Mode of Action
The mode of action of Sodium Bicyclo[2.2.1]heptane-2-carboxylate is achieved through a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
properties
IUPAC Name |
sodium;bicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2.Na/c9-8(10)7-4-5-1-2-6(7)3-5;/h5-7H,1-4H2,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHYWHGOIJEBAT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium bicyclo[2.2.1]heptane-2-carboxylate |
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